Ethyl 2-((6-((methylsulfanyl)methyl)-2-(2-pyridinyl)-4-pyrimidinyl)sulfanyl)acetate
Overview
Description
Ethyl 2-((6-((methylsulfanyl)methyl)-2-(2-pyridinyl)-4-pyrimidinyl)sulfanyl)acetate is a useful research compound. Its molecular formula is C15H17N3O2S2 and its molecular weight is 335.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Anti-inflammatory Activity
Ethyl 2-((6-((methylsulfanyl)methyl)-2-(2-pyridinyl)-4-pyrimidinyl)sulfanyl)acetate and its derivatives have been evaluated for anti-inflammatory activity. Base-promoted hydrolysis of related esters yielded acids that, along with their derivatives, exhibited significant anti-inflammatory activity, outperforming acetylsalicylic acid and ibuprofen in some cases. Compounds from this synthesis showed a notable negative inotropic effect Jakubkienė et al., 2002.
Alkylation and Chemical Synthesis
The compound is involved in complex chemical reactions, such as the alkylation of ambident anions of related pyrimidinones, leading to the concurrent formation of various derivatives. The solvent used influences the product formation, with polar solvents favoring certain isomers over others. These reactions are a part of synthesizing more complex molecular structures Khudina et al., 2017.
Cytotoxic Activity and Molecular Structure
Research has been conducted on novel 4-thiopyrimidine derivatives synthesized from this compound, focusing on their crystal structure and cytotoxic activity. These studies help understand the molecular structures and behavior of these derivatives and their potential implications in medical treatments Stolarczyk et al., 2018.
Properties
IUPAC Name |
ethyl 2-[6-(methylsulfanylmethyl)-2-pyridin-2-ylpyrimidin-4-yl]sulfanylacetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S2/c1-3-20-14(19)10-22-13-8-11(9-21-2)17-15(18-13)12-6-4-5-7-16-12/h4-8H,3,9-10H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCWXWCDQDQCHQK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC(=NC(=C1)CSC)C2=CC=CC=N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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